4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol 1-(2-Aminobenzoate) 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol 1-(2-Aminobenzoate)
Brand Name: Vulcanchem
CAS No.: 51941-08-3
VCID: VC0103903
InChI: InChI=1S/C20H22F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-19(27)17-6-1-2-7-18(17)24/h1-7,14H,8-13,24H2
SMILES: C1CN(CCN1CCOC(=O)C2=CC=CC=C2N)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C₂₀H₂₂F₃N₃O₂
Molecular Weight: 393.4 g/mol

4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol 1-(2-Aminobenzoate)

CAS No.: 51941-08-3

Reference Standards

VCID: VC0103903

Molecular Formula: C₂₀H₂₂F₃N₃O₂

Molecular Weight: 393.4 g/mol

4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol 1-(2-Aminobenzoate) - 51941-08-3

CAS No. 51941-08-3
Product Name 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol 1-(2-Aminobenzoate)
Molecular Formula C₂₀H₂₂F₃N₃O₂
Molecular Weight 393.4 g/mol
IUPAC Name 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-aminobenzoate
Standard InChI InChI=1S/C20H22F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-19(27)17-6-1-2-7-18(17)24/h1-7,14H,8-13,24H2
Standard InChIKey LJCWCJMUWXDVKW-UHFFFAOYSA-N
SMILES C1CN(CCN1CCOC(=O)C2=CC=CC=C2N)C3=CC=CC(=C3)C(F)(F)F
Canonical SMILES C1CN(CCN1CCOC(=O)C2=CC=CC=C2N)C3=CC=CC(=C3)C(F)(F)F
Synonyms 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol 2-Aminobenzoate
PubChem Compound 104021
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator